

X-ray crystal structure of 4-bromo-N,2-dimethylaniline derivatives

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Compound of Interest

Compound Name: **4-bromo-N,2-dimethylaniline**

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A comparative analysis of the X-ray crystal structures of **4-bromo-N,2-dimethylaniline** derivatives reveals key insights into the influence of methyl group positioning on solid-state packing and molecular conformation. This guide provides a detailed comparison of the crystallographic data for 4-bromo-2,6-dimethylaniline, 4-bromo-N,N-dimethylaniline, and 4-bromo-3,5-dimethylaniline, supported by experimental protocols and a visual representation of the synthetic and analytical workflow.

Crystallographic Data Comparison

The table below summarizes the key crystallographic parameters for three derivatives of **4-bromo-N,2-dimethylaniline**, offering a clear comparison of their solid-state structures.

Parameter	4-bromo-2,6-dimethylaniline[1]	4-bromo-N,N-dimethylaniline	4-bromo-3,5-dimethylaniline
Formula	C ₈ H ₁₀ BrN	C ₈ H ₁₀ BrN	C ₈ H ₁₀ BrN
Molar Mass	200.08 g/mol	200.08 g/mol	200.08 g/mol
Crystal System	Monoclinic	Orthorhombic	Monoclinic
Space Group	P 1 21/c 1	P nma	P 1 21/c 1
a (Å)	20.141	9.967	8.281
b (Å)	5.150	16.488	11.282
c (Å)	17.300	4.809	9.208
α (°)	90.00	90.00	90.00
β (°)	111.53	90.00	108.20
γ (°)	90.00	90.00	90.00
Volume (Å ³)	1669.3	789.9	816.3
Z	8	4	4
Z'	2	Not specified	Not specified
Density (calc.)	1.592 g/cm ³	Not specified	Not specified
Temperature	294 K	Not specified	Not specified
COD ID	2217125	1557633	2241937

Experimental Protocols

Detailed methodologies for the synthesis and crystallization of the analyzed compounds are crucial for reproducibility and further research.

Synthesis of 4-bromo-2,6-dimethylaniline

This synthesis is typically achieved through the bromination of 2,6-dimethylaniline. A common procedure involves dissolving 2,6-dimethylaniline in a suitable solvent, followed by the

dropwise addition of a brominating agent like liquid bromine. The reaction temperature is often controlled at 0°C using an ice bath to manage selectivity and minimize side products. The progress of the reaction can be monitored using thin-layer chromatography (TLC). Upon completion, the product is typically precipitated, filtered, and then purified by recrystallization.[2]

Crystallization of 4-bromo-2,6-dimethylaniline

Single crystals suitable for X-ray diffraction can be grown by slow evaporation. The crude 4-bromo-2,6-dimethylaniline is dissolved in a solvent such as petroleum ether to create a saturated or near-saturated solution. This solution is then left undisturbed at a low temperature (e.g., -10°C) for an extended period (e.g., 12 hours) to allow for the formation of well-defined needle-shaped crystals.[2]

Synthesis of 4-bromo-N,N-dimethylaniline

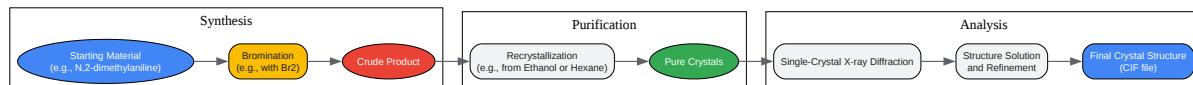
A standard method for the synthesis of 4-bromo-N,N-dimethylaniline involves the direct bromination of N,N-dimethylaniline.[3] 10g of N,N-dimethylaniline is dissolved in glacial acetic acid. A solution of 6.6g of bromine in glacial acetic acid is then added gradually. Diluting the reaction mixture with water causes the precipitation of 4-bromo-N,N-dimethylaniline.[3]

Recrystallization of 4-bromo-N,N-dimethylaniline

The crude product obtained from the synthesis is purified by recrystallization from alcohol. The precipitate is filtered off and then dissolved in a minimal amount of hot alcohol. As the solution cools, pure white plates of 4-bromo-N,N-dimethylaniline crystallize out and can be collected by filtration.[3]

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and structural analysis of **4-bromo-N,N-dimethylaniline** derivatives.



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